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Fundamental Hydrogen Bonding Data

The table below summarizes the key physicochemical properties of Isolicoflavonol related to hydrogen

bonding, as reported in chemical databases [1].

Property Value
Molecular Formula C20H180s6 [2] [1]
Hydrogen Bond Donor Count 411]

Hydrogen Bond Acceptor Count 6 [1]

Molecular Weight 354.35 g/mol [1]
CAS Number 94805-83-1 [1]

These counts are determined from the molecular structure. The four hydrogen bond doners correspond to
its four hydroxyl groups (-OH). The six hydrogen bond acceptors are the six oxygen atoms, which can

attract hydrogen atoms from other molecules [3] [4].
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Methods for Hydrogen Bond Analysis in Research

The following workflow illustrates the two primary methodologies—molecular docking and MD trajectory

analysis—used to investigate hydrogen bonding in drug discovery.
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Research methodologies for analyzing hydrogen bond interactions.

Molecular Docking to Predict Interactions

Molecular docking predicts how a small molecule (like Isolicoflavenol) binds to a protein target. The

detailed protocol is as follows [5] [6]:

¢ Protein Preparation: Retrieve the 3D structure of the target protein from the Protein Data Bank
(PDB). Remove water molecules and extraneous ligands. Add hydrogen atoms, correct for missing
atoms, and perform energy minimization using a force field (e.g., CHARMmM) to refine the structure
[6].

¢ Ligand Preparation: Sketch or obtain the 3D structure of Isolicoflavonol. Generate its low-energy
3D conformation, assign correct bond orders, and optimize its geometry using a force field [6].

e Docking Simulation: Define the protein's active site. Use a docking program (e.g., LibDock in
Discovery Studio) to place the ligand into the active site and score the resulting complexes based on
binding affinity and complementary interactions [6].

¢ Interaction Analysis: Analyze the top-scoring poses to identify specific hydrogen bonds, including
the interacting amino acid residues, bond distances (typically < 3.0 A), and angles [5].

Molecular Dynamics (MD) for Dynamic Analysis

After docking, Molecular Dynamics simulations can analyze hydrogen bond behavior over time using tools

like CPPTRAJ or MDAnalysis [7] [8] [9].

e Load Data: Load the protein-ligand complex's topology file and the MD trajectory file [7].
e Configure Analysis: Set geometric criteria for identifying a hydrogen bond, common defaults include
a donor-acceptor distance cutoff of 3.0 A and a donor-hydrogen-acceptor angle cutoff of 150° [7] [8]

[9l.
¢ Run and Process: Execute the analysis over all trajectory frames. The software generates data on
hydrogen bond occupancy, lifetime, and how the number of bonds changes over time [7] [9].

Application in a Research Context

These methods show how hydrogen bonding is studied in practice. For example, one study identified

Isolicoflavonol as a active component in a traditional medicine for melasma. Network pharmacology and

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s1527654?utm_src=pdf-body
https://www.researchsquare.com/article/rs-2900251/v1
https://ijpsr.com/bft-article/in-silico-molecular-docking-analysis-of-isolated-homoisoflavanones-from-bulbs-of-ledabouria-revoluta-as-gabaa-receptor-inhibitors/?view=fulltext
https://ijpsr.com/bft-article/in-silico-molecular-docking-analysis-of-isolated-homoisoflavanones-from-bulbs-of-ledabouria-revoluta-as-gabaa-receptor-inhibitors/?view=fulltext
https://www.smolecule.com/products/s1527654?utm_src=pdf-body
https://ijpsr.com/bft-article/in-silico-molecular-docking-analysis-of-isolated-homoisoflavanones-from-bulbs-of-ledabouria-revoluta-as-gabaa-receptor-inhibitors/?view=fulltext
https://ijpsr.com/bft-article/in-silico-molecular-docking-analysis-of-isolated-homoisoflavanones-from-bulbs-of-ledabouria-revoluta-as-gabaa-receptor-inhibitors/?view=fulltext
https://www.researchsquare.com/article/rs-2900251/v1
https://amberhub.chpc.utah.edu/hydrogen-bond-analysis-within-a-protein/
https://docs.mdanalysis.org/2.0.0/documentation_pages/analysis/hydrogenbonds.html
https://userguide.mdanalysis.org/2.5.0/examples/analysis/hydrogen_bonds/hbonds.html
https://amberhub.chpc.utah.edu/hydrogen-bond-analysis-within-a-protein/
https://amberhub.chpc.utah.edu/hydrogen-bond-analysis-within-a-protein/
https://docs.mdanalysis.org/2.0.0/documentation_pages/analysis/hydrogenbonds.html
https://userguide.mdanalysis.org/2.5.0/examples/analysis/hydrogen_bonds/hbonds.html
https://amberhub.chpc.utah.edu/hydrogen-bond-analysis-within-a-protein/
https://userguide.mdanalysis.org/2.5.0/examples/analysis/hydrogen_bonds/hbonds.html
https://www.smolecule.com/products/s1527654?utm_src=pdf-body
https://www.smolecule.com/products/s1527654?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

molecular docking suggested it binds strongly to the tyrosinase (TYR) target, with hydrogen bonds
playing a critical role in this interaction [5]. Another study on similar flavonoids used docking to show how

hydrogen bonds contribute to favorable binding energy and effective modulation of a biological target [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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